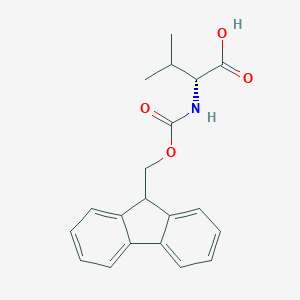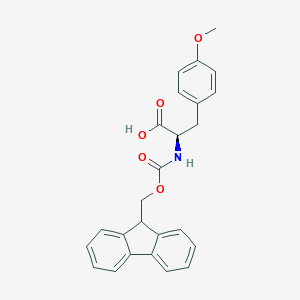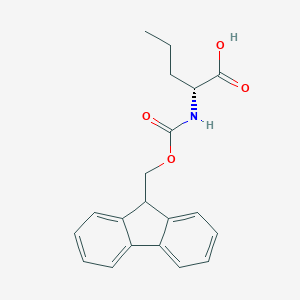
Fmoc-D-isoGln-OH
Overview
Description
Fmoc-D-isoGln-OH, also known as (4R)-5-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoic acid, is a derivative of glutamine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group.
Mechanism of Action
Target of Action
Fmoc-D-isoGln-OH is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound acts as a protective group for the amino group of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . It is rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved with this compound is peptide synthesis . The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . The removal of the Fmoc group using acidic hydrogenation offers a nonbasic option for the deprotection and in situ protection of the resulting deprotected amine .
Pharmacokinetics
It is known that the compound has high gi absorption and is a p-gp substrate .
Result of Action
The result of the action of this compound is the protection of the amino group during peptide synthesis, allowing for the formation of peptide bonds without unwanted side reactions . This leads to the successful synthesis of peptides of varying lengths and complexities .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the compound is stable under acidic conditions . It is typically stored in a dry environment at 2-8°C . The compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other reactive substances.
Biochemical Analysis
Biochemical Properties
Fmoc-D-isoGln-OH plays a significant role in biochemical reactions, particularly in peptide synthesis . The Fmoc group in this compound is base-labile, meaning it can be removed by a base . This property is crucial in solid-phase peptide synthesis (SPPS), where the Fmoc group is used as a temporary protecting group for the amine at the N-terminus .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed by a base, typically piperidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-isoGln-OH typically involves the protection of the amino group of D-iso-glutamine with the Fmoc group. This can be achieved by reacting D-iso-glutamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-isoGln-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the formation of the free amino group.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products Formed
Deprotection: The major product is the free amino group of D-iso-glutamine.
Coupling: The major products are peptides containing D-iso-glutamine residues.
Scientific Research Applications
Fmoc-D-isoGln-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins.
Biology: It is employed in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of synthetic peptides for various applications, including diagnostics and research.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Gln-OH: Similar to Fmoc-D-isoGln-OH but with a different stereochemistry.
Fmoc-D-Ser(tBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-Lys(Boc)-OH: Contains both Fmoc and Boc protecting groups for different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which makes it particularly useful in the synthesis of peptides containing D-iso-glutamine residues. Its ability to protect the amino group while allowing for selective deprotection under mild conditions sets it apart from other similar compounds.
Properties
IUPAC Name |
5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-19(25)17(9-10-18(23)24)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,25)(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRFDZFXTSDMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435506 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292150-20-0 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















